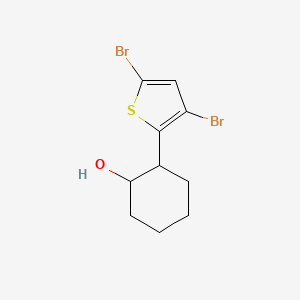
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring bonded to a thiophene ring substituted with two bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a coupling reaction with cyclohexanone. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting dibromothiophene is then subjected to a Grignard reaction with cyclohexanone to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form a thiophene ring without halogen substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) can be employed.
Major Products
Oxidation: Formation of 2-(3,5-Dibromothiophen-2-yl)cyclohexanone.
Reduction: Formation of 2-(thiophen-2-yl)cyclohexan-1-ol.
Substitution: Formation of 2-(3,5-disubstituted-thiophen-2-yl)cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dibromothiophen-2-yl)cyclohexanone
- 2-(Thiophen-2-yl)cyclohexan-1-ol
- 2-(3,5-Dichlorothiophen-2-yl)cyclohexan-1-ol
Uniqueness
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88089-20-7 |
|---|---|
Molekularformel |
C10H12Br2OS |
Molekulargewicht |
340.08 g/mol |
IUPAC-Name |
2-(3,5-dibromothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H12Br2OS/c11-7-5-9(12)14-10(7)6-3-1-2-4-8(6)13/h5-6,8,13H,1-4H2 |
InChI-Schlüssel |
ZAFCPQIXEPDCAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=C(C=C(S2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
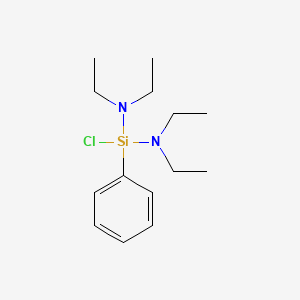
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
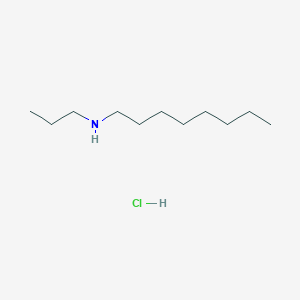
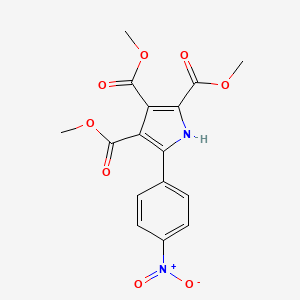
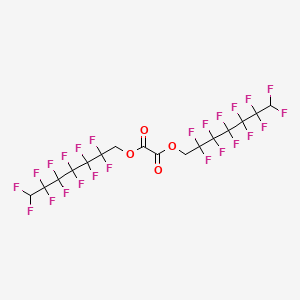
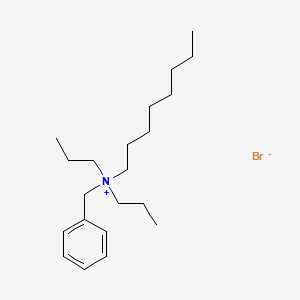
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
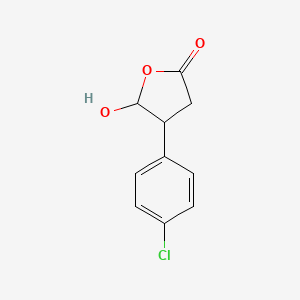
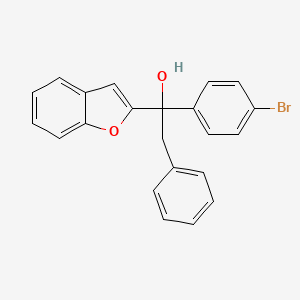
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)

